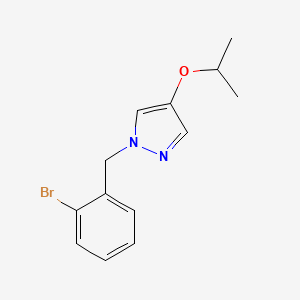![molecular formula C14H15NO3 B1417429 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione CAS No. 62370-45-0](/img/structure/B1417429.png)
2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione
Vue d'ensemble
Description
“2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione” is a synthetic compound with the molecular formula C14H15NO3 . It is also known as MACD or ANAD.
Molecular Structure Analysis
The molecular weight of “2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione” is 245.27 . Detailed molecular structure analysis such as NMR, FTIR, and TOF mass-spectra for similar compounds are available , but specific structural details for this compound are not found in the searched resources.Physical And Chemical Properties Analysis
The molecular formula of “2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione” is C14H15NO3 and it has a molecular weight of 245.27 . Other specific physical and chemical properties are not found in the searched resources.Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- Synthesis Techniques : 2,2′-Methylenebis(1,3-cyclohexanedione), a related compound, can be synthesized via the Mannich reaction involving 1,3-cyclohexanedione, formaldehyde, and dimethylamine, yielding a product with 99.8% purity (Wang Li-xian & W. Hong, 2006).
- Crystal Structure Determination : X-ray methods have been used to analyze the crystal structure of 2-methyl-1,3-cyclohexanedione, revealing the molecules in their enolized form and detailing their spatial arrangement (A. Katrusiak, 1993).
Organic Chemistry and Reaction Mechanisms
- Michael Addition Reactions : 1,3-Cyclohexanedione undergoes Michael addition to β-nitrostyrene, forming various derivatives with distinct structures and properties (A. Nielsen & T. Archibald, 1969).
- Catalysis and Hydrogenolysis : Studies on the hydrogenolysis reactions of cyclohexanediones and hydroxycyclohexanones over different catalysts like Pt and Pd reveal unique behaviors and mechanisms, important in understanding catalytic processes (T. Chihara et al., 1984).
Advanced Organic Synthesis
- Synthesis of Novel Compounds : Novel compounds such as 2,2'-(3-nitro-4-chlorobenzyl) methylene bis derivatives have been synthesized, displaying distinct structural characteristics and potential for further applications (Z. Zhang et al., 2013).
- Formation of Cyclic Peroxides : Cyclic peroxides can be formed using 1,3-cyclohexanedione and other compounds in the presence of manganese catalysts, contributing to the field of peroxide chemistry (H. Nishino et al., 1991).
Potential Biological Applications
- Biological Synthesis and Characterization : The synthesis of biologically active compounds like 2 (dimethylamino) cyclohexane-1, 3-dione from 1,3-cyclohexanedione has been explored, indicating potential applications in the field of medicinal chemistry (V. Jeyachandran, 2021).
Material Science and Phase Transitions
- Order-Disorder Phase Transitions : Research on 2-methyl-1,3-cyclohexanedione crystals has shown order-disorder phase transitions influenced by intramolecular vibrations, which is significant in understanding material properties at the molecular level (A. Katrusiak, 1993).
Propriétés
IUPAC Name |
3-hydroxy-2-[(4-methoxyphenyl)iminomethyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-18-11-7-5-10(6-8-11)15-9-12-13(16)3-2-4-14(12)17/h5-9,16H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKMUFVOIWKCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(CCCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358071 | |
| Record name | 10N-525S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione | |
CAS RN |
62370-45-0 | |
| Record name | 10N-525S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



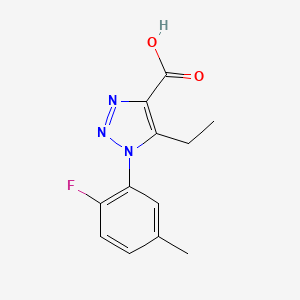
![6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417348.png)
![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)
![5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1417351.png)
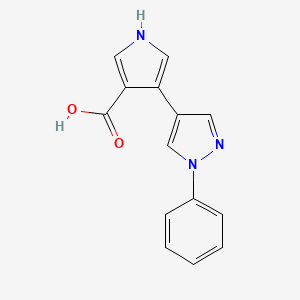
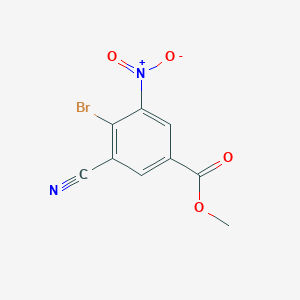
![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)
![4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)
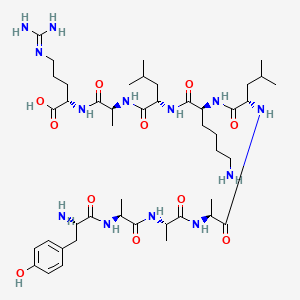
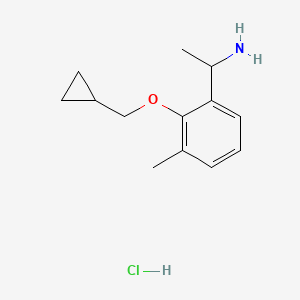
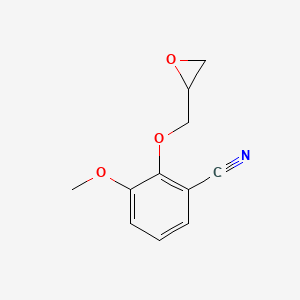
![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1417366.png)
